molecular formula C28H25N3O3 B2986874 1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine CAS No. 872205-93-1

1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine

Cat. No. B2986874
CAS RN: 872205-93-1
M. Wt: 451.526
InChI Key: FTNAJHNFFNRXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-phenylpiperazine” is a chemical compound with the molecular formula C28H25N3O3. It is not intended for human or veterinary use and is typically used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a piperazine ring attached to a quinoline ring, which is further substituted with a benzoyl group . The exact 3D structure can be viewed using specialized software .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 451.526. More detailed physical and chemical properties, such as melting point, boiling point, and solubility, are not available in the resources I found .

Scientific Research Applications

Synthesis and Catalysis

One study discusses the Preparation of Pincer 4-Functionalized 2-Aminomethylbenzo[h]quinoline Ruthenium Catalysts for ketone reduction, showcasing the intricate synthesis routes for compounds related to quinolines. This research indicates a significant interest in developing novel catalysts for organic synthesis, particularly for reducing ketones, which are fundamental reactions in pharmaceuticals and fine chemicals production (Facchetti et al., 2016).

Anticancer Research

Another study on Novel Isoxazolequinoxaline Derivative (IZQ) as anti-cancer drug highlights the synthesis, crystal structure, and docking studies to predict anti-cancer activity. This research underscores the therapeutic potential of quinoxaline derivatives in oncology, where such compounds are evaluated for their efficacy against various cancer cells, demonstrating their role in drug discovery and development (Abad et al., 2021).

Antimicrobial Agents

Research into Thiazolidinone derivatives as antimicrobial agents reveals the synthesis of compounds incorporating a quinoxaline moiety for bacterial and fungal strain combat. This study showcases the utility of such compounds in addressing microbial resistance, highlighting the continuous need for new antimicrobial agents (Patel, Kumari, & Patel, 2012).

Heterocyclic Chemistry

The Synthesis of Fused Polycyclic Nitrogen-Containing Heterocycles demonstrates the chemical transformations leading to new compounds with potential biological activity. This area of research is crucial for discovering new molecules with varied biological effects, contributing significantly to medicinal chemistry and pharmacology (Mamedov et al., 2009).

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available resources . As with any chemical compound, appropriate safety measures should be taken when handling it.

properties

IUPAC Name

phenyl-[9-(4-phenylpiperazin-1-yl)-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c32-28(20-7-3-1-4-8-20)23-19-29-24-18-26-25(33-15-16-34-26)17-22(24)27(23)31-13-11-30(12-14-31)21-9-5-2-6-10-21/h1-10,17-19H,11-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNAJHNFFNRXGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=C(C=NC4=CC5=C(C=C43)OCCO5)C(=O)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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